![molecular formula C20H13N3O3 B2526846 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-08-3](/img/structure/B2526846.png)

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

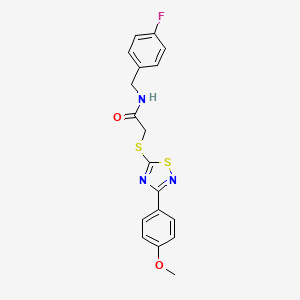

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (NBPC) is a synthetic compound that has been studied in the field of organic chemistry for its potential applications in the development of pharmaceuticals and other biologically active compounds. NBPC is a member of a family of compounds known as pyridoindoles, which are aromatic heterocyclic compounds containing both a pyridine and an indole ring structure. NBPC has been extensively studied for its potential applications in the field of medicinal chemistry due to its high solubility in aqueous and non-aqueous solutions, as well as its low toxicity and high stability.

Scientific Research Applications

Mechanistic and Spectroscopic Studies

Thermal Isomerization Pathway

- A study explored the thermal isomerization pathway of 1-(4-nitrophenyl)-2-phenylimino-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, revealing its conversion into 2-[(4-nitrophenyl)phenylamino]-5H-pyrido[3,2-b]indole-3-carbonitrile. Crystal structure determinations from laboratory powder data provided the evidence for this transformation (Chernyshev et al., 2001).

Structural and Spectroscopic Analysis of Pyridine Derivatives

- A research focused on synthesizing three pyridine derivatives and investigating their structural features through IR and electronic spectroscopy. Notably, the optical properties were explored using UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on emission spectra. The structural validation of these compounds was further supported by single crystal X-ray diffraction methods (Cetina et al., 2010).

Crystallographic Studies

Crystal Structure Insights

- The crystal structure of compounds such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was meticulously analyzed, revealing the molecular orientation and interactions within the crystal. The study highlighted the inclination of ring systems, coplanarity of the carbonitrile group, and the molecular linkages formed by hydrogen bonds and π–π interactions (Vimala et al., 2016).

Detailed Crystal Structure of Pyridine Derivative

- The crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile was examined, providing insights into the dihedral angles, steric crowding, and the formation of inversion dimers linked by hydrogen bonds. The study also explored aromatic π–π stacking and weak C—H⋯π interactions, contributing to the understanding of molecular interactions in crystals (Vishnupriya et al., 2014).

Mechanism of Action

Target of Action

The compound belongs to the class of pyrido[1,2-a]indoles . Compounds in this class are often found in pharmaceuticals and materials, suggesting that they may interact with a variety of biological targets . The specific targets of “3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile” would need to be determined through experimental studies.

Properties

IUPAC Name |

3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c21-12-18-17-9-8-16(11-20(17)22-10-2-1-3-19(18)22)26-13-14-4-6-15(7-5-14)23(24)25/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXCWDATJKRDLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)

![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)

![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)

![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)